(3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane
CAS No.: 820250-71-3
Cat. No.: VC16786077
Molecular Formula: C15H20OSn
Molecular Weight: 335.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 820250-71-3 |
|---|---|
| Molecular Formula | C15H20OSn |
| Molecular Weight | 335.03 g/mol |
| IUPAC Name | (3-methoxy-5-phenylpent-1-en-4-yn-2-yl)-trimethylstannane |
| Standard InChI | InChI=1S/C12H11O.3CH3.Sn/c1-3-12(13-2)10-9-11-7-5-4-6-8-11;;;;/h4-8,12H,1H2,2H3;3*1H3; |
| Standard InChI Key | HBOUYWXAHPRUKG-UHFFFAOYSA-N |
| Canonical SMILES | COC(C#CC1=CC=CC=C1)C(=C)[Sn](C)(C)C |
Introduction
(3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane is an organotin compound with the molecular formula C15H20OSn and a molecular weight of approximately 335.03 g/mol. This compound is characterized by its unique structure, which includes a trimethylstannane group attached to a methoxy-substituted phenylpentene backbone. It is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as the Stille coupling, which is essential for forming carbon-carbon bonds in synthetic chemistry.
Structural Features
The molecular structure of (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane includes:
-
A methoxy group (-OCH₃), which contributes to its electronic properties.
-
A phenyl group (-C₆H₅), providing aromaticity and potential π–π interactions.
-
A trimethylstannane moiety (-Sn(CH₃)₃), which enhances its reactivity in coupling reactions.
The compound's alkenylic framework combined with the trimethylstannane group makes it highly versatile for synthetic applications.
| Property | Value |
|---|---|
| Molecular Formula | C15H20OSn |
| Molecular Weight | 335.03 g/mol |
| CAS Number | 820250–71–3 |
Synthesis
The synthesis of (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane typically involves:
-
Starting Material: 3-Methoxy-5-phenylpent-1-en-4-yn-2-ol.
-
Reagent: Trimethyltin chloride.
-
Catalyst/Base: Triethylamine.
-
Solvent: Dichloromethane (DCM).
-
Reaction Conditions: Temperature maintained between 0°C and 25°C to optimize yield and purity.
The reaction proceeds through nucleophilic substitution, where the hydroxyl group of the starting material is replaced by the trimethylstannane moiety.
Applications
(3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane has diverse applications across various fields:
Reactivity and Mechanisms
The compound's reactivity stems from its functional groups:
-
The trimethylstannane moiety acts as a nucleophile or electrophile depending on the reaction conditions.
-
The methoxy and phenyl groups can participate in hydrogen bonding or π–π interactions, influencing reaction pathways.
Key reactions involving this compound include:
-
Stille Coupling: Formation of carbon-carbon bonds with organic halides or pseudohalides.
-
Substitution Reactions: Replacement of the trimethylstannane group with other functional groups.
Comparative Analysis
To highlight its uniqueness, (3-Methoxy-5-phenylpent-1-en-4-yn-2-yl)(trimethyl)stannane can be compared with similar organotin compounds:
| Compound Name | Structural Features | Applications |
|---|---|---|
| Trimethylstannylacetylene | Alkyne with trimethylstannyl group | Used in polymerization |
| (E)-4-(Trimethylstannyl)-3-methylbutene | Alkenylic compound with trimethylstannyl | Stereochemical studies |
| 1-(Trimethylstannyl)-1H-pyrrole | Heterocyclic structure with stannyl group | Potential biological activity |
Research Directions
Recent studies focus on:
-
Optimizing synthetic methodologies for higher yields and purity.
-
Exploring its potential biological activities through bioassays.
-
Investigating alternative applications in catalysis and material sciences.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume